2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide
Description
2-Oxo-N-phenyl-1,6-diazatetracyclo[7610{5,16}0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide is a complex organic compound characterized by its unique tetracyclic structure
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene-6-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c25-19-11-10-18-20-16(15-8-4-5-9-17(15)24(19)20)12-13-23(18)21(26)22-14-6-2-1-3-7-14/h1-9,18H,10-13H2,(H,22,26) |
InChI Key |
PPMHYNFDZVOBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C3=CC=CC=C3C4=C2C1N(CC4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates, such as pyrrol-2-carbonitrile, which is synthesized from 2-bromopyrrole and zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium . The final compound is obtained through a series of reactions, including cyclization and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up organic reactions, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.
Scientific Research Applications
2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, especially in the search for new treatments for diseases.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s tetracyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide: This compound shares a similar core structure but differs in its functional groups and overall configuration.
(5R)-2-oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10,12,14-tetraene-6-carbothioamide: This compound is closely related but contains a carbothioamide group instead of a carboxamide group.
Uniqueness
2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide is unique due to its specific tetracyclic structure and the presence of both oxo and carboxamide functional groups. These features contribute to its stability, reactivity, and potential for diverse applications in scientific research and industry.
Biological Activity
2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 345.4 g/mol. The structural complexity is indicative of its potential interactions within biological systems.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.4 | Caspase activation |
| A549 (Lung Cancer) | 8.5 | Bcl-2 modulation |
| HeLa (Cervical Cancer) | 10.2 | Apoptotic pathway activation |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro studies showed promising results against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial activity appears to be linked to the disruption of bacterial cell membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.
- Interaction with DNA : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It affects various signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
Case Studies
A notable case study involved a patient with advanced breast cancer who was administered a derivative of this compound as part of a clinical trial. The patient exhibited a partial response with significant tumor reduction after four cycles of treatment, highlighting the potential for clinical applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
